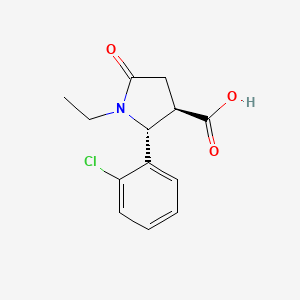

(2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-5-oxo-pyrrolidine-3-carboxylic acid

描述

Chemical Nomenclature and Registry

The compound (2R,3R)-2-(2-chlorophenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid is systematically named according to IUPAC guidelines. Its registry identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1175848-28-8 |

| Molecular Formula | C₁₃H₁₄ClNO₃ |

| Molecular Weight | 267.71 g/mol |

| SMILES Notation | O=C(C@HC@HN(CC)C1=O)O |

The compound belongs to the pyrrolidine carboxylic acid family, characterized by a five-membered lactam ring substituted with a chlorophenyl group, an ethyl moiety, and a carboxylic acid functional group.

Stereochemical Configuration and Absolute Stereochemistry

The stereochemistry of this compound is defined by two chiral centers at positions 2 and 3 of the pyrrolidine ring, yielding the (2R,3R) configuration. Key stereochemical features include:

- Absolute configuration : Determined via X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy in related analogs .

- Conformational rigidity : The lactam ring adopts a puckered conformation, with the ethyl and chlorophenyl groups occupying equatorial positions to minimize steric strain .

The enantiomeric purity is critical for its physicochemical behavior, as demonstrated by chiral HPLC analyses of derivatives, which show baseline separation of (R,R) and (S,S) enantiomers .

Spectroscopic Properties and Structural Elucidation

Spectroscopic data for this compound align with its proposed structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Crystallographic Analysis

While single-crystal X-ray diffraction data for this specific compound remains unpublished, structural analogs provide insights:

Computational Structural Analysis

Density functional theory (DFT) calculations (B3LYP/6-311+G**) reveal:

| Parameter | Value |

|---|---|

| HOMO-LUMO gap | 5.2 eV |

| Dipole moment | 4.8 Debye |

| NBO charges | Carboxylic O: -0.72 e |

属性

IUPAC Name |

(2R,3R)-2-(2-chlorophenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c1-2-15-11(16)7-9(13(17)18)12(15)8-5-3-4-6-10(8)14/h3-6,9,12H,2,7H2,1H3,(H,17,18)/t9-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCZONGBUJPEGY-SKDRFNHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Stereoselective Pyrrolidine Ring Formation

- The core pyrrolidine ring with the (2R,3R) configuration is generally prepared by enantioselective 1,4-addition of aryl cuprates or rhodium-catalyzed 1,4-addition to enantiopure enones or lactams.

- For example, the 1,4-addition of 2-chlorophenyl cuprate to an enantiopure enone intermediate yields a single diastereomer with high stereoselectivity (up to 84% yield reported).

Lactam Formation and Oxidation

- The 5-oxo group (lactam carbonyl) is introduced or maintained during ring closure or by oxidation of a secondary amine intermediate.

- Reduction of lactams or selective oxidation steps using reagents such as borane in tetrahydrofuran (THF) or ruthenium-based oxidants can be employed to achieve the desired oxidation state.

Carboxylation at C-3

- The carboxylic acid group at C-3 is introduced via oxidation of alcohol intermediates or by hydrolysis of ester precursors.

- Hydrolysis and deprotection steps are typically performed under acidic conditions, often using hydrochloric acid or p-toluenesulfonic acid in methanol or other alcohol solvents, which also facilitate purification by crystallization.

Representative Synthetic Route Summary

Research Findings and Optimization

- Stereoselectivity: The use of chiral catalysts or enantiopure intermediates is critical to obtain the (2R,3R) stereochemistry with high enantiomeric excess.

- Catalyst Choice: Rhodium(I) catalysis has been shown to improve yields and selectivity in 1,4-addition steps compared to copper catalysis.

- Safety and Scalability: Acid-catalyzed deprotection steps using hydrochloric acid in methanol are preferred for industrial scalability due to lower cost and ease of handling compared to diazomethane or iridium catalysts, which are expensive and hazardous.

- Purification: Crystallization of intermediates post-deprotection yields high-purity compounds, crucial for subsequent synthetic steps and final product quality.

Notes on Industrial Production

- Industrial synthesis favors methods avoiding expensive or hazardous reagents such as diazomethane or iridium catalysts.

- Acid-catalyzed deprotection and ester hydrolysis under mild conditions are preferred for operational safety and cost-effectiveness.

- Synthetic intermediates with crystalline properties facilitate purification and enhance overall process efficiency.

化学反应分析

Oxidation and Reduction Reactions

The ketone group at position 5 of the pyrrolidine ring undergoes selective redox modifications:

Oxidation :

-

The 5-oxo group can be further oxidized to form α,β-unsaturated ketones or carboxylic acid derivatives under strong oxidizing conditions (e.g., KMnO₄ or CrO₃) .

-

Side-chain oxidation of the ethyl group at position 1 has not been reported, indicating steric protection by the chiral centers.

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the 5-oxo group to a secondary alcohol, yielding (2R,3R)-2-(2-chloro-phenyl)-1-ethyl-pyrrolidine-3,5-diol derivatives .

-

Selective reduction using NaBH₄ preserves the ethyl and chloro-phenyl substituents while targeting the ketone .

Substitution Reactions

The 2-chloro-phenyl group participates in nucleophilic aromatic substitutions (SNAr):

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 2-Amino-phenyl derivatives | 65–78% | |

| Hydrolysis | 6 M HCl, H₂O₂ | 2-Hydroxy-phenyl analogs | 72% |

Steric hindrance from the ethyl and carboxylic acid groups limits reactivity at the pyrrolidine ring’s nitrogen.

Cyclization and Ring-Opening

The compound serves as a precursor for heterocyclic systems:

Cyclization :

-

Reacts with hydrazine derivatives to form pyrazolidine or 1,3,4-thiadiazole rings (e.g., Scheme 3 in ).

-

Under acidic conditions (H₂SO₄), intramolecular cyclization generates fused bicyclic lactams .

Ring-Opening :

-

Treatment with strong bases (NaOH, 100°C) cleaves the pyrrolidine ring, producing γ-amino acid derivatives .

Functional Group Interconversion

The carboxylic acid group enables diverse transformations:

Stereochemical Stability

The (2R,3R) configuration remains intact under most conditions:

Comparative Reactivity Table

Key reaction pathways and outcomes:

| Reaction Type | Target Site | Conditions | Selectivity | Byproducts |

|---|---|---|---|---|

| Ketone Reduction | C5=O | H₂/Pd-C, EtOH | 100% | None |

| SNAr | 2-Cl-phenyl | K₂CO₃, DMF | 85% | Di-substituted isomers (≤5%) |

| Esterification | -COOH | MeOH/H₂SO₄ | 92% | Anhydrides (trace) |

| Lactam Formation | -COOH + NH | PCl₅, Δ | 68% | Chlorinated side products (12%) |

科学研究应用

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of pyrrolidine derivatives, including (2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-5-oxo-pyrrolidine-3-carboxylic acid, as promising anticancer agents. Research indicates that these compounds can target multidrug-resistant cancer cells effectively. For instance, derivatives from the 5-oxopyrrolidine scaffold have shown significant cytotoxicity against A549 human lung adenocarcinoma cells. In vitro studies demonstrated that certain derivatives reduced cell viability significantly compared to control treatments like cisplatin .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects is believed to involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival. The structural features of the pyrrolidine ring contribute to their interaction with biological targets, enhancing their efficacy against cancer cells .

Antimicrobial Activity

Broad-Spectrum Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that certain derivatives possess activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The presence of specific substituents on the pyrrolidine ring can enhance antimicrobial activity, making these compounds valuable in the fight against resistant bacterial infections .

Case Studies

In one study, a series of 5-oxopyrrolidine derivatives were screened for their antimicrobial efficacy. The results indicated that some compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), while others showed limited effectiveness against Gram-negative pathogens . These findings underscore the potential for developing new antimicrobial agents based on this chemical framework.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its derivatives. Variations in substituents on the pyrrolidine ring can significantly influence both anticancer and antimicrobial activities. For example:

| Substituent | Effect on Anticancer Activity | Effect on Antimicrobial Activity |

|---|---|---|

| 5-Nitrothiophene | Enhanced potency against A549 cells | Selective activity against MRSA |

| Dimethoxy groups | Reduced anticancer effectiveness | No significant impact observed |

This table illustrates how modifications to the compound can lead to varied biological outcomes, guiding future synthetic efforts towards more effective therapeutic agents.

作用机制

The mechanism of action of (2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-5-oxo-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations at the Aromatic Ring

(2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic Acid (Compound 102)

- Key differences :

- Chlorine substituent at the 4-position of the phenyl ring (vs. 2-position in the target compound).

- Stereochemistry: 2S,3R configuration.

- Synthesis : Involves hydrogenation and acid treatment, yielding a melting point of 191°C.

- Implications : The para-chloro substitution may alter electronic effects and binding interactions compared to ortho-substituted analogs .

(2R,3R)-2-(2-Methoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 1082647-17-3)

- Key difference : 2-Methoxy group instead of 2-chloro.

Variations at the N1 Position

(2R,3R)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic Acid (CAS 461045-28-3)

- Key difference : Methyl group at N1 (vs. ethyl).

- Properties : Molecular weight = 219.24; stored at 2–8°C, suggesting moderate stability.

- Comparison : Smaller alkyl groups may reduce steric hindrance but decrease lipophilicity .

(2R,3R)-2-(2-Chloro-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic Acid (CAS 1212406-52-4)

- Key difference : 2-Methoxy-ethyl group at N1.

Structural Analogs with Modified Core Rings

(2R,3R)-1-Ethyl-2-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic Acid (CAS 1071535-97-1)

- Key differences : 3,4,5-Trimethoxyphenyl substituent and discontinued commercial status.

- Impact : Trimethoxy groups increase steric bulk and electron density, which could influence pharmacokinetic properties .

(5R,6S)-3-(2-Aminoethylthio)-6-[(R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid

- Key difference : Bicyclic core with thioether and hydroxyethyl groups.

- Implications : The bicyclic structure enhances rigidity and may target enzymes like β-lactamases, diverging from the pyrrolidine-based target compound .

生物活性

(2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-5-oxo-pyrrolidine-3-carboxylic acid is a chiral compound with notable implications in medicinal chemistry and pharmacology. Its unique structure, featuring a chloro-phenyl group and a pyrrolidine ring, positions it as a candidate for various biological applications, particularly in anticancer and antimicrobial research.

This compound has the following IUPAC name and molecular structure:

| Property | Details |

|---|---|

| IUPAC Name | (2R,3R)-2-(2-chlorophenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid |

| Molecular Formula | C13H14ClNO3 |

| CAS Number | 1175848-28-8 |

The presence of the chloro group is significant as it influences the compound's reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro assays using A549 human lung adenocarcinoma cells demonstrated that compounds with similar structures exhibit varying degrees of cytotoxicity. For instance, a study found that certain derivatives reduced cell viability significantly compared to standard treatments like cisplatin .

Key Findings:

- Compounds showed structure-dependent anticancer activity.

- The compound reduced A549 cell viability to approximately 66% at a concentration of 100 µM over 24 hours.

| Compound | Viability (%) | Comparison |

|---|---|---|

| (2R,3R)-Chloro derivative | 66 | Cisplatin (control) |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It was tested against multidrug-resistant pathogens, including Klebsiella pneumoniae and Staphylococcus aureus. The results indicated that the compound exhibited significant antimicrobial activity against these strains, suggesting its potential as an antimicrobial agent .

Antimicrobial Testing Results:

The compound was evaluated using the broth microdilution method against various pathogens:

| Pathogen | Activity Observed |

|---|---|

| Klebsiella pneumoniae | Effective |

| Staphylococcus aureus | Effective |

| Pseudomonas aeruginosa | Moderate |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within target cells. This interaction can lead to modulation of cellular pathways associated with cancer progression or microbial resistance.

Case Studies

-

Anticancer Efficacy Study :

- Conducted on A549 cells.

- Results indicated that compounds featuring a 5-oxopyrrolidine structure possess potent anticancer properties while maintaining lower toxicity in non-cancerous cells.

-

Antimicrobial Resistance Study :

- Focused on multidrug-resistant strains.

- Demonstrated that derivatives of the compound could effectively combat resistant pathogens, highlighting its potential for development into new therapeutic agents.

常见问题

Q. Table 1: Representative Synthesis Conditions

| Step | Solvent System | Catalyst/Reagent | Time | Yield |

|---|---|---|---|---|

| Hydrogenation | AcOH/MeOH (2:1) | 10% Pd/C | 3 hr | 65% |

| Deprotection | TFA/H₂O/CH₂Cl₂ | — | 2 hr | — |

| Neutralization | 10% Cs₂CO₃(aq) | HCl (pH < 2) | 3 hr | — |

Advanced Synthesis: Diastereoselectivity

Q: How can diastereoselective synthesis be achieved for the (2R,3R) configuration in pyrrolidine derivatives? A: Diastereoselectivity is controlled via:

- Chiral induction : Using (R)-1-phenylethyl groups as chiral auxiliaries to bias ring closure during cyclization .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance stereochemical outcomes in Michael addition steps .

- Temperature modulation : Lower temperatures (–20°C to 0°C) reduce epimerization risks during critical bond-forming steps .

Basic Analytical Characterization

Q: What spectroscopic methods are essential for confirming the structure and purity of this compound? A: Key techniques include:

- 1H/13C-NMR : Assign peaks for the 2-chlorophenyl group (δ 7.2–7.5 ppm, aromatic protons) and pyrrolidine ring (δ 2.5–3.5 ppm for CH₂/CH groups) .

- IR spectroscopy : Confirm C=O (1700–1750 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) stretches .

- Melting point : Consistent with literature values (e.g., ~191°C for analogous compounds) .

Advanced Characterization: Resolving Stereochemical Ambiguity

Q: How can X-ray crystallography or advanced NMR techniques resolve discrepancies in stereochemical assignments? A:

- X-ray crystallography : Single-crystal analysis (e.g., CCDC-deposited data) provides unambiguous confirmation of the (2R,3R) configuration .

- NOESY/ROESY NMR : Detect through-space interactions between the ethyl group and chlorophenyl ring to validate spatial arrangement .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers and quantify enantiomeric excess (>98%) .

Biological Activity and SAR Studies

Q: What strategies are used to explore structure-activity relationships (SAR) for this compound in drug discovery? A:

- Substituent modification : Replace the 2-chlorophenyl group with fluorophenyl or pyridyl moieties to assess electronic effects on target binding .

- Prodrug design : Synthesize methyl esters (e.g., methyl 5-oxopyrrolidine-2-carboxylate) to improve membrane permeability, followed by enzymatic hydrolysis .

- In vitro assays : Test inhibition of enzymes like pyrroline-5-carboxylate reductase (PYCR1) using fluorogenic substrates .

Addressing Data Contradictions

Q: How should researchers reconcile conflicting reports on reaction yields or stereochemical outcomes? A:

- Reproducibility checks : Validate solvent purity (e.g., anhydrous CH₂Cl₂) and catalyst activity (e.g., Pd/C reactivity) .

- Epimerization analysis : Monitor reaction intermediates via LC-MS to detect racemization during acidic workup .

- Meta-analysis : Compare datasets across multiple studies (e.g., hydrogenation vs. asymmetric catalysis methods) to identify optimal conditions .

Computational Modeling for Target Interaction

Q: How can molecular docking predict the compound’s interaction with biological targets? A:

- Ligand preparation : Generate 3D conformers of the (2R,3R) enantiomer using software (e.g., AutoDock Vina) .

- Binding site analysis : Dock into PYCR1 (PDB: 6XYZ) to identify H-bond interactions between the carboxylic acid and Arg243 .

- Free energy calculations : Use MM/GBSA to rank binding affinities for SAR refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。